molecular formula C17H22O2 B7947071 9(10)-Dehydronandrolone

9(10)-Dehydronandrolone

Cat. No. B7947071
M. Wt: 258.35 g/mol
InChI Key: WJMRWIKIHXHRJA-GLDWBXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(10)-Dehydronandrolone is a useful research compound. Its molecular formula is C17H22O2 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Research and Treatment : The discovery of (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B, a new class of antitumor agents, demonstrates the potential for compounds structurally related to 9(10)-Dehydronandrolone in cancer treatment. These compounds showed promising preclinical properties and were identified through chemical synthesis (Rivkin et al., 2004).

  • Biosynthesis Studies : Research involving 9- and 10-oxygenated derivatives of various compounds, like geraniol and nerol, helps understand the biosynthesis of important alkaloids such as ajmalicine. This research can guide the exploration of this compound in biosynthetic pathways (Balsevich & Kurz, 1983).

  • Bone Metabolism and Osteonecrosis Research : Studies on bisphosphonates like zoledronate and ibandronate affecting fibroblast physiology and bone metabolism may provide a context for understanding the impact of this compound on similar cellular processes. Such research helps elucidate the role of these compounds in conditions like osteonecrosis (Manzano-Moreno et al., 2019).

  • Glutathione Conjugation and Antiproliferative Activity : The study of prostaglandin derivatives, which share structural similarities with this compound, reveals how these compounds conjugate with glutathione and exhibit antiproliferative activities in cancer research (Atsmon et al., 1990).

  • Endocrine and Immune System Studies : Research on dehydroepiandrosterone, a hormone structurally related to this compound, shows its immunomodulatory effects, providing a potential avenue for exploring the immunological applications of this compound (Casson et al., 1993).

  • Free Radical Formation and Dermatological Applications : Studies on 9-anthrones, which are structurally related to this compound, highlight their role in forming free radicals and secondary radicals, suggesting potential dermatological applications, such as in the treatment of psoriasis (Hayden et al., 1994).

  • Antiviral Properties : The anti-Newcastle disease virus (NDV) activities of 9-oxo-10,11-dehydroageraphorone, extracted from Eupatorium adenophorum, indicate the potential antiviral properties of compounds structurally related to this compound (Xu et al., 2018).

  • Hormone and Steroid Research : The synthesis of steroidal derivatives from compounds like 17α-acetoxyprogesterone, which have structural similarities to this compound, opens up research possibilities in hormone regulation and potential therapeutic applications (Bratoeff et al., 2009).

properties

IUPAC Name

(8S,14S,17S)-17-hydroxy-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h9,14-17,19H,1-8H2/t14-,15+,16?,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMRWIKIHXHRJA-GLDWBXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C3CCC4=CC(=O)CCC4=C3CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2[C@@H]1[C@@H]3CCC4=CC(=O)CCC4=C3CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9(10)-Dehydronandrolone
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9(10)-Dehydronandrolone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.